Fluconazole-d4

Beschreibung

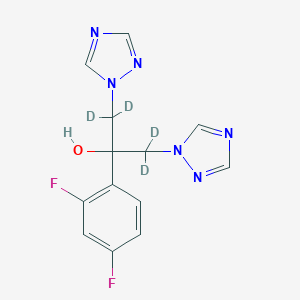

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,1,3,3-tetradeuterio-2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F2N6O/c14-10-1-2-11(12(15)3-10)13(22,4-20-8-16-6-18-20)5-21-9-17-7-19-21/h1-3,6-9,22H,4-5H2/i4D2,5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFHAOTPXVQNOHP-CQOLUAMGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CN3C=NC=N3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(C1=C(C=C(C=C1)F)F)(C([2H])([2H])N2C=NC=N2)O)N3C=NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F2N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649144 | |

| Record name | 2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)(~2~H_4_)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1124197-58-5 | |

| Record name | 2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)(~2~H_4_)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Determining the Isotopic Purity of Fluconazole-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies used to determine the isotopic purity of Fluconazole-d4, a deuterated analog of the widely used antifungal agent, fluconazole. This document outlines the critical analytical techniques, presents quantitative data in a structured format, and offers detailed experimental protocols to ensure accurate and reliable characterization of this important analytical standard.

Introduction to Isotopic Purity in Deuterated Standards

Deuterated compounds, such as this compound, are invaluable tools in pharmaceutical research, particularly as internal standards in pharmacokinetic and bioanalytical studies utilizing mass spectrometry. The substitution of hydrogen atoms with deuterium results in a predictable mass shift, allowing for precise differentiation from the unlabeled analyte. The isotopic purity of a deuterated standard is a critical quality attribute, as it directly impacts the accuracy and reliability of quantitative analyses. It is defined as the percentage of the compound that is fully deuterated at the intended positions, relative to the total amount of all isotopic variants (isotopologues).

Quantitative Data Summary

The isotopic distribution of a batch of this compound is a key determinant of its suitability for use as an internal standard. High isotopic enrichment is crucial to minimize signal overlap with the unlabeled analyte and ensure accurate quantification. The following table summarizes the typical isotopic distribution and chemical purity of a commercially available this compound standard.[1]

| Parameter | Value | Source |

| Chemical Name | α-(2,4-difluorophenyl)-α-(1H-1,2,4-triazol-1-ylmethyl-d2)-1H-1,2,4-triazole-1-ethan-β,β-d2-ol | [1][2] |

| Molecular Formula | C₁₃H₈D₄F₂N₆O | [1] |

| Molecular Weight | 310.3 g/mol | [1] |

| Chemical Purity (HPLC) | 99.66% | [1] |

| Isotopic Enrichment | 99.17% | [1] |

| Isotopologue Distribution | ||

| d4 | 96.73% | [1] |

| d3 | 3.20% | [1] |

| d2 | 0.06% | [1] |

| d1 | Not specified | |

| d0 (unlabeled) | Not specified |

Analytical Methodologies for Isotopic Purity Determination

A combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy provides a comprehensive assessment of the isotopic purity of this compound, offering both quantitative distribution and positional information of the deuterium labels.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is the primary technique for determining the isotopic distribution of this compound. By precisely measuring the mass-to-charge ratio (m/z) of the molecular ions, the different isotopologues can be resolved and their relative abundances quantified.

This protocol is adapted from established LC-MS/MS methods for fluconazole analysis.[3][4][5]

1. Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Dilute the stock solution to a working concentration of 1 µg/mL with the initial mobile phase.

2. Liquid Chromatography (LC) Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 10% to 90% B over 5 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

3. High-Resolution Mass Spectrometry (HRMS) Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Scan Mode: Full scan from m/z 300 to 320.

-

Resolution: > 70,000 FWHM.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 320°C.

4. Data Analysis:

-

Extract the ion chromatograms for the [M+H]⁺ ions of each expected isotopologue of fluconazole (d0 to d4).

-

Integrate the peak areas for each isotopologue.

-

Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable information on the location and extent of deuteration. A combination of proton (¹H) and deuterium (²H) NMR is often employed for a comprehensive analysis.

1. Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

2. ¹H-NMR Spectroscopy:

-

Instrument: 400 MHz or higher field NMR spectrometer.

-

Acquisition: Acquire a standard ¹H-NMR spectrum.

-

Data Analysis:

-

The signals corresponding to the protons at the deuterated positions will be significantly reduced in intensity or absent.

-

Integration of the remaining proton signals against a known reference signal (either from the molecule itself or an internal standard) can provide a quantitative measure of the degree of deuteration.

-

3. ²H-NMR Spectroscopy:

-

Instrument: NMR spectrometer equipped for deuterium detection.

-

Acquisition: Acquire a ²H-NMR spectrum.

-

Data Analysis:

-

The spectrum will show signals corresponding to the deuterium atoms at the labeled positions.

-

The chemical shifts of the deuterium signals will be very similar to the corresponding proton signals in the ¹H-NMR spectrum of unlabeled fluconazole.

-

The presence and integration of these signals confirm the locations of deuteration.

-

Conclusion

The accurate determination of the isotopic purity of this compound is paramount for its effective use as an internal standard in quantitative analytical methods. A multi-faceted approach utilizing both high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy provides a robust and comprehensive characterization. The detailed protocols and data presented in this guide serve as a valuable resource for researchers, scientists, and drug development professionals to ensure the quality and reliability of their analytical data.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. farmaciajournal.com [farmaciajournal.com]

- 5. Frontiers | Development and validation of a sensitive LC-MS/MS method for determination of intracellular concentration of fluconazole in Candida albicans [frontiersin.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Fluconazole-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Fluconazole-d4. The information is intended to support research, drug development, and quality control activities. All quantitative data is summarized in structured tables for easy comparison, and where available, detailed experimental protocols for key property determinations are provided.

Chemical Identity and Physical Properties

This compound is the deuterated analog of Fluconazole, a broad-spectrum triazole antifungal agent. The deuterium labeling makes it a valuable internal standard for pharmacokinetic and metabolic studies, allowing for precise quantification in biological matrices using mass spectrometry.[1]

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | α-(2,4-difluorophenyl)-α-(1H-1,2,4-triazol-1-ylmethyl-d2)-1H-1,2,4-triazole-1-ethan-β,β-d2-ol | [2][3] |

| Synonyms | UK-49858-d4, [2H4]-Fluconazole | [4] |

| CAS Number | 1124197-58-5 | [2] |

| Molecular Formula | C₁₃H₈D₄F₂N₆O | [2] |

| Molecular Weight | 310.3 g/mol | [2] |

| Appearance | White to off-white solid/crystalline powder | [2] |

| Melting Point | 138-140 °C (for non-deuterated Fluconazole) | [5] |

| Boiling Point | 579.8 ± 60.0 °C at 760 mmHg (Predicted) | [6] |

| Purity | ≥97% | [2] |

Solubility

The solubility of this compound is a critical parameter for its formulation and in-vitro testing.

Table 2: Solubility of this compound

| Solvent | Solubility | Source(s) |

| DMSO | Soluble | [3] |

| Ethanol | Soluble | [3] |

| Water | Slightly soluble (for non-deuterated Fluconazole) | [5] |

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra are crucial for confirming the identity and purity of this compound. The deuterium substitution at the β,β-positions of the ethanol group and the α-position of the triazol-1-ylmethyl group will result in the absence of corresponding proton signals in the 1H NMR spectrum compared to non-deuterated Fluconazole.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique for which this compound is primarily used as an internal standard. The mass spectrum is expected to show a molecular ion peak corresponding to its molecular weight.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be very similar to that of Fluconazole, showing characteristic absorption bands for the O-H, C-F, and C-N functional groups.

Experimental Protocols

Melting Point Determination (Capillary Method)

Objective: To determine the melting range of a solid crystalline substance.

Methodology:

-

Sample Preparation: A small amount of the dry, powdered this compound is placed in a capillary tube, which is then sealed at one end.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a controlled rate. The temperatures at which the substance first begins to melt and when it becomes completely liquid are recorded as the melting range.

Solubility Determination (Shake-Flask Method)

Objective: To determine the solubility of this compound in a specific solvent.

Methodology:

-

Procedure: An excess amount of this compound is added to a known volume of the solvent in a sealed container.

-

The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium.

-

The saturated solution is then filtered to remove any undissolved solid.

-

Analysis: The concentration of this compound in the clear filtrate is determined using a suitable analytical method, such as HPLC-UV.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Objective: To determine the purity of this compound.

Methodology:

-

Chromatographic System: A standard HPLC system equipped with a UV detector is used.

-

Column: A C18 reversed-phase column is typically employed.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is used. The exact ratio can be optimized.

-

Detection: The UV detector is set to a wavelength where Fluconazole exhibits strong absorbance (e.g., 260 nm).

-

Sample Preparation: A standard solution of this compound of known concentration is prepared in the mobile phase.

-

Analysis: The sample is injected into the HPLC system, and the peak area is measured. Purity is calculated by comparing the area of the main peak to the total area of all peaks.

Mechanism of Action of Fluconazole

Fluconazole, and by extension this compound, exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase. This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of this enzyme leads to the accumulation of toxic sterol precursors and disrupts the integrity and function of the fungal cell membrane, ultimately inhibiting fungal growth.

Below is a diagram illustrating the mechanism of action of Fluconazole.

Caption: Mechanism of action of Fluconazole.

Experimental Workflow: Purity Determination by HPLC

The following diagram outlines a typical workflow for determining the purity of a this compound sample using High-Performance Liquid Chromatography.

References

Fluconazole-d4 supplier for research applications

An In-Depth Technical Guide to Fluconazole-d4 for Research Applications

Introduction

Fluconazole is a broad-spectrum triazole antifungal agent widely used in the treatment of systemic and superficial fungal infections.[1][2] It functions by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is critical for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[3][4] This disruption leads to increased membrane permeability, impaired enzyme activity, and ultimately, the inhibition of fungal growth.[4]

For researchers, particularly in the fields of pharmacology, drug metabolism, and clinical diagnostics, accurate quantification of fluconazole in biological matrices is essential. This compound, a deuterium-labeled isotopologue of fluconazole, serves as an ideal internal standard for quantitative analysis by mass spectrometry.[5][6] Its chemical and physical properties are nearly identical to fluconazole, but its increased mass allows it to be distinguished by the detector. This ensures greater accuracy and precision in experimental results by compensating for variations during sample preparation and analysis.[7] This guide provides a technical overview of this compound, its suppliers, and its application in a research setting.

This compound: Supplier Specifications

For researchers, selecting a reliable supplier of this compound is a critical first step. The quality of the stable isotope-labeled standard, particularly its purity and isotopic enrichment, directly impacts the reliability of quantitative data. Below is a summary of specifications from various suppliers.

| Supplier | CAS Number | Purity | Isotopic Enrichment/Form | Molecular Formula | Notes |

| MedChemExpress | 1124197-58-5 | 99.66% (HPLC)[8] | 99.17% (d4=96.73%)[8] | C₁₃H₈D₄F₂N₆O[8] | Certificate of Analysis available. For research use only.[8] |

| Cayman Chemical | 1124197-58-5 | ≥98% | ≥99% deuterated forms (d₁-d₄)[5] | C₁₃H₈D₄F₂N₆O[5] | Intended for use as an internal standard for GC- or LC-MS.[5] |

| Santa Cruz Biotechnology | 1124197-58-5 | ≥97%[9] | Not specified | C₁₃H₈D₄F₂N₆O[9] | For research use only.[9] |

| Immunomart | 1124197-58-5 | 99.66%[1] | Not specified | C₁₃H₈D₄F₂N₆O[1] | For research use only.[1] |

| Simson Pharma | 1124197-58-5 | Not specified | Not specified | Not specified | Certificate of Analysis provided with every compound.[10] |

Experimental Protocols

The primary application of this compound is as an internal standard for the quantification of fluconazole in biological samples, such as plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[11][12]

Protocol: Quantification of Fluconazole in Human Plasma using LC-MS/MS

This protocol outlines a typical method for determining fluconazole concentrations in plasma, a common requirement for pharmacokinetic studies.

1. Materials and Reagents:

-

Fluconazole (analytical standard)

-

This compound (internal standard)

-

Human Plasma (blank)

-

Acetonitrile (HPLC grade)

-

Formic Acid (LC-MS grade)

-

Methanol (HPLC grade)

-

Deionized Water

-

Microcentrifuge tubes

-

Analytical balance, vortex mixer, centrifuge, LC-MS/MS system

2. Preparation of Standard and Internal Standard Solutions:

-

Stock Solutions (1 mg/mL): Separately weigh and dissolve Fluconazole and this compound in methanol to create 1 mg/mL stock solutions.

-

Working Calibration Standards: Serially dilute the Fluconazole stock solution with a 50:50 methanol/water mixture to prepare working standards at various concentrations (e.g., ranging from 0.1 µg/mL to 100 µg/mL).

-

Internal Standard (IS) Working Solution: Dilute the this compound stock solution with methanol to a final concentration (e.g., 1 µg/mL).

3. Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of human plasma in a microcentrifuge tube, add 20 µL of the this compound IS working solution.

-

Vortex the sample for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute to ensure thorough mixing and precipitation.

-

Centrifuge the tubes at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio (Fluconazole / this compound) against the concentration of the calibration standards.

-

Determine the concentration of Fluconazole in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for quantifying fluconazole in plasma samples.

Caption: Workflow for Fluconazole quantification in plasma.

Rationale for Using a Stable Isotope-Labeled Internal Standard (SIL-IS)

This diagram explains why this compound is superior to other methods for ensuring accurate quantification.

Caption: Logic of using a stable isotope-labeled internal standard.

Fluconazole Mechanism of Action

Understanding the mechanism of action is key to appreciating the drug's therapeutic importance and the need for its precise measurement in research.

Caption: Fluconazole's inhibition of the ergosterol biosynthesis pathway.

References

- 1. This compound - Immunomart [immunomart.com]

- 2. abmole.com [abmole.com]

- 3. Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. caymanchem.com [caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. scbt.com [scbt.com]

- 10. This compound | CAS No- 1124197-58-5 | Simson Pharma Limited [simsonpharma.com]

- 11. A rapid and sensitive LC-MS/MS method for determination of fluconazole in human plasma and its application in infants with Candida infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. clpmag.com [clpmag.com]

- 13. Development and validation of a sensitive LC-MS/MS method for determination of intracellular concentration of fluconazole in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Mass Spectrometry Fragmentation of Fluconazole-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and practical applications of mass spectrometry in the analysis of Fluconazole-d4, a deuterated internal standard crucial for the accurate quantification of the antifungal drug fluconazole. This document details experimental methodologies, presents quantitative data in a clear format, and visualizes the fragmentation pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction to this compound in Mass Spectrometry

Fluconazole is a widely used triazole antifungal agent. In bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards are essential for achieving high accuracy and precision. This compound, in which four hydrogen atoms have been replaced by deuterium, is the preferred internal standard for the quantification of fluconazole in biological matrices. Its chemical properties are nearly identical to fluconazole, ensuring similar behavior during sample preparation and chromatographic separation, while its increased mass allows for distinct detection by the mass spectrometer.

Experimental Protocols for Mass Spectrometry Analysis

The following section outlines a typical experimental protocol for the analysis of this compound using LC-MS/MS, synthesized from established methods for fluconazole analysis.

Sample Preparation

A common method for extracting fluconazole and its internal standard from biological matrices like human plasma is protein precipitation.

-

Procedure: To a 100 µL aliquot of plasma, add 300 µL of acetonitrile (or methanol) containing the internal standard, this compound, at a known concentration.

-

Vortexing and Centrifugation: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation. Subsequently, centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube and evaporate it to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase and inject a small volume (e.g., 5-10 µL) into the LC-MS/MS system.

Liquid Chromatography

-

Column: A reversed-phase C18 column is typically used for the chromatographic separation. An example is a Zorbax SB-C18 column (3.0 x 100 mm, 3.5 µm).[1]

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol and 0.1% formic acid in water (e.g., 45:55, v/v) is often employed.[1]

-

Flow Rate: A flow rate of 0.6 mL/min is a common setting.[1]

-

Column Temperature: The column is typically maintained at room temperature or a controlled temperature of around 35°C.[2]

Mass Spectrometry

-

Ionization: Positive electrospray ionization (ESI) is the preferred method for the analysis of fluconazole and its deuterated analog.[1]

-

Detection Mode: The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode for sensitive and selective quantification.

-

Mass Transitions:

-

For fluconazole, the transition of the protonated molecule [M+H]⁺ at m/z 307.1 to a specific product ion is monitored. Common product ions include m/z 238.1, m/z 220.0, and m/z 219.9.[1][3][4]

-

For this compound, the corresponding transition is from the protonated molecule [M+D]⁺ at m/z 311.1 to the product ion at m/z 242.2.[4]

-

-

Collision Energy: The collision energy required to induce fragmentation is optimized for each transition. For the fluconazole transition of 306.9 m/z to 219.9 m/z, a collision energy of 19 V has been reported.[1] For the this compound transition of 311.1 m/z to 242.2 m/z, a collision energy of 17 V has been used.[4]

Quantitative Data on Fragmentation

The key to sensitive and specific quantification in tandem mass spectrometry lies in monitoring the transition of a precursor ion to a product ion. The table below summarizes the mass-to-charge ratios (m/z) for the precursor and major product ions of both fluconazole and this compound.

| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Reference |

| Fluconazole | 307.1 | 289 | [3] |

| 307.1 | 238.1 | [4] | |

| 306.9 | 220 | [3] | |

| 306.9 | 219.9 | [1] | |

| This compound | 311.1 | 242.2 | [4] |

Fragmentation Pathway of this compound

The fragmentation of this compound in the gas phase following electrospray ionization provides characteristic product ions that are used for its specific detection. The proposed fragmentation pathway is analogous to that of unlabeled fluconazole.

Upon introduction into the mass spectrometer, this compound is protonated (or deuterated, given the presence of deuterium) to form the precursor ion at m/z 311.1. In the collision cell, this ion is subjected to collision-induced dissociation (CID), leading to the formation of stable fragment ions.

The primary fragmentation event involves the neutral loss of a triazole moiety and a molecule of water (or deuterated water). The proposed major fragment ion at m/z 242.2 is formed by the loss of a triazole group (C₂H₃N₃, mass ≈ 69 Da) and a molecule of heavy water (D₂O, mass ≈ 20 Da) from the protonated precursor ion.

The following diagram illustrates this proposed fragmentation pathway.

References

- 1. farmaciajournal.com [farmaciajournal.com]

- 2. Development and validation of a sensitive LC-MS/MS method for determination of intracellular concentration of fluconazole in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Multiplex Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneous Quantification in Human Plasma of Fluconazole, Itraconazole, Hydroxyitraconazole, Posaconazole, Voriconazole, Voriconazole-N-Oxide, Anidulafungin, and Caspofungin - PMC [pmc.ncbi.nlm.nih.gov]

Fluconazole-d4 solubility in different organic solvents

An In-depth Technical Guide to the Solubility of Fluconazole-d4 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. It includes quantitative solubility data, detailed experimental protocols for solubility determination, and a workflow visualization to aid in experimental design.

Core Concept: Solubility of Deuterated Compounds

In the context of pharmaceutical research and development, understanding the solubility of a drug candidate is fundamental. For isotopically labeled compounds like this compound, the solubility characteristics are generally considered to be very similar to their non-deuterated counterparts. The substitution of hydrogen with deuterium does not significantly alter the polarity or the intermolecular forces that govern solubility in organic solvents. Therefore, the solubility data for Fluconazole can be a reliable guide for this compound.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for Fluconazole and this compound in various organic solvents. This data is crucial for preparing stock solutions and for various in vitro and in vivo experimental setups.

| Compound | Solvent | Solubility |

| This compound | Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL[1] |

| Fluconazole | Dimethyl Sulfoxide (DMSO) | Approximately 33 mg/mL[2][3], 61 mg/mL[4], and up to 100 mM[5] |

| Fluconazole | Ethanol | Approximately 20 mg/mL[2][3] and 61 mg/mL[4][5] |

| Fluconazole | Dimethylformamide (DMF) | Approximately 16 mg/mL[2][3] |

| Fluconazole | Methanol | 165 mg/mL[6] |

| Fluconazole | Chloroform | 68.5 mg/mL[6] |

| Fluconazole | Acetone | 64.8 mg/mL[6] |

| Fluconazole | Ethyl Acetate | Soluble[5] |

Note: The solubility of a compound can be influenced by factors such as temperature, the purity of the solute and solvent, and the method of determination.

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[7][8]

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid form)

-

Organic solvent of choice (e.g., DMSO, Ethanol)

-

Sealed glass vials or flasks

-

Temperature-controlled agitator (e.g., orbital shaker, magnetic stirrer)

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Equilibration:

-

Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium between the dissolved and undissolved solute.[7]

-

-

Phase Separation:

-

Once equilibrium is established, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by careful filtration of the supernatant through a chemically inert syringe filter.[7]

-

-

Quantification of Solute:

-

Data Reporting:

-

The solubility is reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.[7]

-

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical workflow of the shake-flask method for determining the equilibrium solubility of this compound.

Caption: Workflow for the shake-flask solubility determination method.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. selleckchem.com [selleckchem.com]

- 5. Fluconazole - LKT Labs [lktlabs.com]

- 6. abap.co.in [abap.co.in]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. lup.lub.lu.se [lup.lub.lu.se]

Long-Term Storage and Stability of Fluconazole-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the long-term storage and stability of Fluconazole-d4, a deuterated analog of the widely used antifungal agent, Fluconazole. Given the limited availability of stability data specific to the deuterated form, this document synthesizes information from supplier specifications for this compound and extensive research on the stability of Fluconazole. The insights and protocols detailed herein are intended to guide researchers in the proper handling, storage, and analysis of this compound to ensure its integrity and reliability in experimental settings.

Overview of this compound

This compound is a stable, isotopically labeled form of Fluconazole, where four hydrogen atoms have been replaced with deuterium. This labeling makes it an ideal internal standard for pharmacokinetic studies and bioanalytical assays involving the quantification of Fluconazole by mass spectrometry. The chemical structure and properties of this compound are provided below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Name | α-(2,4-difluorophenyl)-α-(1H-1,2,4-triazol-1-ylmethyl-d2)-1H-1,2,4-triazole-1-ethan-β,β-d2-ol |

| Molecular Formula | C₁₃H₈D₄F₂N₆O |

| Molecular Weight | 310.3 g/mol |

| Appearance | Solid |

| Purity | ≥99% deuterated forms (d1-d4) |

| Solubility | Soluble in DMSO and Ethanol |

Long-Term Storage and Stability

Proper storage is critical to maintain the chemical integrity of this compound. The following recommendations are based on supplier data and general principles for the storage of deuterated compounds.

Table 2: Recommended Storage Conditions and Stability of this compound

| Form | Storage Condition | Recommended Temperature | Stated Stability |

| Solid | Long-term storage | -20°C | ≥ 4 years[1] |

| In Solution (e.g., DMSO, Ethanol) | Short-term storage | -20°C | Stable for at least 3 weeks (in methanol/buffer)[2][3] |

| In Solution (e.g., DMSO, Ethanol) | Room Temperature | 20-25°C | Stable for up to 6 hours (in methanol/buffer)[2][3] |

Note: Stability in solution is extrapolated from studies on non-deuterated Fluconazole. It is recommended to prepare solutions fresh and store them at low temperatures for short durations.

Intrinsic Stability and Forced Degradation Studies

Table 3: Summary of Fluconazole Stability under Forced Degradation Conditions

| Stress Condition | Details | Observed Degradation | Reference |

| Acid Hydrolysis | 0.1 M HCl, reflux for 6 hours | Minimal degradation (<2%) | [4][5] |

| Base Hydrolysis | 0.1 M NaOH, reflux for 6 hours | Minimal degradation (<2%) | [4][5] |

| Oxidative Stress | 3% v/v H₂O₂, reflux for 6 hours | Significant degradation (~10%) with the formation of a degradation product.[4][5] | [4][5] |

| Thermal Stress | 60°C for 60 days | Minimal degradation (<2%) | [4][5] |

| Photolytic Stress | UVC (254 nm) exposure for 66-180 days | Significant degradation (~10%) with the formation of a degradation product.[4][5] | [4][5] |

These studies indicate that Fluconazole, and by extension this compound, is most susceptible to degradation under oxidative and photolytic conditions.

Experimental Protocols

A validated, stability-indicating analytical method is crucial for assessing the purity and stability of this compound. The following is a representative High-Performance Liquid Chromatography (HPLC) method adapted from published studies on Fluconazole.[4][5][6][7][8]

Stability-Indicating HPLC Method

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of a phosphate buffer (e.g., 0.01 M, pH 7.0) and acetonitrile (e.g., 75:25, v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 260 nm.

-

Column Temperature: Ambient or controlled at 30°C.

-

Injection Volume: 20 µL.

Sample Preparation

-

Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or mobile phase) to a known concentration (e.g., 1 mg/mL).

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve.

-

Forced Degradation Samples:

-

Acid/Base Hydrolysis: Dissolve the sample in 0.1 M HCl or 0.1 M NaOH and reflux for a specified time. Neutralize the solution before injection.

-

Oxidation: Dissolve the sample in a solution of hydrogen peroxide (e.g., 3%) and reflux.

-

Thermal Stress: Store the solid drug substance at an elevated temperature (e.g., 60°C) for a defined period. Dissolve in the mobile phase before analysis.

-

Photostability: Expose the solid drug substance to UV light (e.g., 254 nm) for a defined period. Dissolve in the mobile phase before analysis.

-

Visualizations: Pathways and Workflows

The following diagrams illustrate the mechanism of action of Fluconazole and a general workflow for assessing its stability.

Caption: Mechanism of action of Fluconazole.

Caption: Workflow for forced degradation studies.

Conclusion

This compound is a stable compound when stored under appropriate conditions, with a long shelf-life in its solid form. The primary degradation pathways appear to be through oxidation and photolysis, similar to its non-deuterated counterpart. Researchers should store the solid compound at -20°C for long-term use and prepare solutions fresh whenever possible. When assessing the stability of this compound, a validated stability-indicating HPLC method, such as the one outlined in this guide, should be employed to ensure accurate and reliable results. This guide provides a foundational understanding for professionals working with this compound, enabling them to maintain the quality and integrity of this important analytical standard.

References

Fluconazole-d4 as an Internal Standard for the Bioanalytical Quantification of Fluconazole: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The accurate quantification of fluconazole, a broad-spectrum triazole antifungal agent, in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The use of a stable isotope-labeled internal standard is the gold standard in mass spectrometry-based bioanalysis, effectively compensating for variability in sample preparation and instrument response. Fluconazole-d4, a deuterated analog of fluconazole, serves as an ideal internal standard, ensuring the reliability and accuracy of analytical methods. This technical guide provides a comprehensive overview of the application of this compound as an internal standard in the quantification of fluconazole, detailing experimental protocols and presenting key analytical parameters.

The Role and Advantages of this compound

This compound is a synthetic version of fluconazole where four hydrogen atoms have been replaced by deuterium atoms.[1] This isotopic substitution results in a mass shift that is readily detectable by a mass spectrometer, while the physicochemical properties of the molecule remain nearly identical to the parent drug.[2] This near-identical behavior is the cornerstone of its superiority as an internal standard, offering several key advantages:

-

Co-elution with the Analyte: this compound exhibits the same chromatographic retention time as fluconazole, ensuring that both compounds experience identical matrix effects.[2]

-

Identical Extraction Recovery: During sample preparation procedures such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, this compound demonstrates the same recovery rate as fluconazole, correcting for any potential analyte loss.[2]

-

Compensation for Matrix Effects: Matrix effects, which can cause ion suppression or enhancement in the mass spectrometer, are a significant source of error in bioanalysis. As this compound has the same ionization efficiency as fluconazole, it effectively normalizes these effects, leading to more accurate and precise quantification.[2]

-

Reduced Method Variability: By accounting for variations in sample preparation, injection volume, and instrument response, this compound significantly minimizes the overall variability of the analytical method, thereby enhancing data quality.[2]

Experimental Workflow for Fluconazole Quantification

The quantification of fluconazole in biological matrices using this compound as an internal standard typically involves sample preparation, chromatographic separation, and mass spectrometric detection.

Detailed Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting fluconazole and this compound from plasma samples.[3][4]

-

To 70 µL of a human plasma sample, add a specific volume of the this compound internal standard working solution.[4]

-

Vortex the sample briefly to ensure thorough mixing.

-

Add a precipitating agent, such as acetonitrile, typically in a 3:1 ratio to the plasma volume.[3]

-

Vortex the mixture vigorously for approximately 1 minute to facilitate protein precipitation.

-

Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the clear supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in a specific volume of the mobile phase.

-

Inject an aliquot of the reconstituted sample into the LC-MS/MS system for analysis.

Chromatographic and Mass Spectrometric Conditions

The separation of fluconazole and this compound is typically achieved using reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Table 1: Typical LC-MS/MS Parameters for Fluconazole and this compound Analysis

| Parameter | Typical Value/Condition |

| Chromatography | |

| Column | C18 column (e.g., Acquity UPLC HSS T3, Zorbax SB-C18)[3][5] |

| Mobile Phase | Gradient or isocratic elution with a mixture of acetonitrile and water containing 0.1% formic acid.[3][4][6] |

| Flow Rate | 0.3 - 0.6 mL/min[5][7] |

| Column Temperature | 35 - 45°C[5][8] |

| Injection Volume | 10 µL[5][8] |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[4][6] |

| MS/MS Transitions (m/z) | |

| Fluconazole | 307.1 → 238.1[8] or 307.1 → 238.2[5][9] |

| This compound | 311.1 → 242.2[8] |

| Collision Energy | 15 - 18 eV for Fluconazole[5][8] and 17 eV for this compound[8] |

Method Validation Parameters

A robust and reliable bioanalytical method requires thorough validation. The use of this compound as an internal standard contributes to achieving excellent validation results.

Table 2: Summary of Method Validation Parameters from Various Studies

| Parameter | Range/Value |

| Linearity Range | 0.01 to 10 µg/mL[4][6], 1 to 50 µg/mL[3], 5.0 to 1000.0 ng/mL[5][9] |

| Correlation Coefficient (r²) | >0.999[3] |

| Intra-day Precision (%CV) | 1.4 to 4.38%[3], 2.84 to 10.8%[4][6] |

| Inter-day Precision (%CV) | 2.8 to 6.6%[3], 5.27 to 11.5%[4][6] |

| Accuracy/Recovery | 98.6 to 104.4%[4][6] |

| Lower Limit of Quantification (LLOQ) | 0.01 µg/mL[4], 5.0 ng/mL[5][9] |

Logical Relationship for Method Validation

The validation of a bioanalytical method is a systematic process to ensure its suitability for its intended purpose.

Conclusion

The use of this compound as an internal standard is integral to the development of accurate, precise, and robust bioanalytical methods for the quantification of fluconazole in various biological matrices. Its ability to mimic the behavior of the analyte throughout the analytical process effectively minimizes experimental variability and compensates for matrix effects. The detailed protocols and established analytical parameters presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to implement reliable and high-quality bioanalytical assays for fluconazole, ultimately contributing to a better understanding of its pharmacokinetic profile and ensuring its safe and effective therapeutic use.

References

- 1. caymanchem.com [caymanchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. A rapid and sensitive LC-MS/MS method for determination of fluconazole in human plasma and its application in infants with Candida infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. frontiersin.org [frontiersin.org]

- 6. ijrpr.com [ijrpr.com]

- 7. farmaciajournal.com [farmaciajournal.com]

- 8. Multiplex Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneous Quantification in Human Plasma of Fluconazole, Itraconazole, Hydroxyitraconazole, Posaconazole, Voriconazole, Voriconazole-N-Oxide, Anidulafungin, and Caspofungin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Development and validation of a sensitive LC-MS/MS method for determination of intracellular concentration of fluconazole in Candida albicans [frontiersin.org]

Methodological & Application

LC-MS/MS Method Development for the Quantification of Fluconazole Using Fluconazole-d4 as an Internal Standard

Application Note

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive LC-MS/MS method for the quantitative analysis of the antifungal drug Fluconazole in biological matrices. The method utilizes a stable isotope-labeled internal standard, Fluconazole-d4, to ensure high accuracy and precision. The protocol described herein is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical and pre-clinical research applications. The simple protein precipitation extraction procedure and rapid chromatographic analysis make this method efficient for high-throughput environments.

Introduction

Fluconazole is a widely used triazole antifungal agent for the treatment and prevention of superficial and systemic fungal infections. Accurate and reliable quantification of Fluconazole in biological fluids is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, as well as for therapeutic drug monitoring (TDM) to optimize patient dosing and minimize toxicity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed.[1][2]

The use of a stable isotope-labeled internal standard (SIL-IS) is a critical component of a robust LC-MS/MS method, as it effectively compensates for variability in sample preparation, matrix effects, and instrument response.[3] this compound, a deuterated analog of Fluconazole, is an ideal internal standard as it shares identical physicochemical properties with the analyte, ensuring it behaves similarly throughout the analytical process. This application note provides a detailed protocol for the development and validation of an LC-MS/MS method for Fluconazole quantification using this compound.

Experimental

Materials and Reagents

-

Fluconazole reference standard (≥98% purity)

-

This compound (≥98% purity, isotopic purity ≥99%)

-

LC-MS/MS grade acetonitrile, methanol, and water

-

Formic acid (≥98% purity)

-

Human plasma (or other relevant biological matrix)

Standard Solutions

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Fluconazole and this compound in methanol.

-

Working Standard Solutions: Serially dilute the primary stock solutions with a mixture of acetonitrile and water (1:1, v/v) to prepare working standard solutions for the calibration curve and quality control (QC) samples.

-

Internal Standard (IS) Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in acetonitrile.

Sample Preparation

A protein precipitation method is employed for sample extraction:[2][4][5]

-

To 100 µL of plasma sample, standard, or QC, add 20 µL of the this compound internal standard working solution.

-

Vortex mix for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate the proteins.

-

Vortex mix vigorously for 1 minute.

-

Centrifuge the samples at 12,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Caption: A streamlined workflow for plasma sample preparation.

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.

Table 1: Chromatographic Conditions

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic or a shallow gradient can be optimized based on the system. A typical starting condition is 40% B. |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Run Time | Approximately 2-3 minutes |

Table 2: Mass Spectrometry Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temp. | 400 °C |

| Gas Flow Rates | Optimized for the specific instrument |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

The MRM transitions for Fluconazole and this compound are monitored as follows:

Table 3: MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Fluconazole | 307.1 | 238.1 | 15 |

| This compound | 311.2 | 242.1 | 15 |

Note: Collision energy should be optimized for the specific instrument used. The transition for Fluconazole is m/z 307.1 → 238.1 and for this compound is m/z 311.2 → 242.1.

Method Validation

The developed method was validated according to regulatory guidelines for bioanalytical method validation, assessing linearity, sensitivity, precision, accuracy, recovery, and matrix effect.

Linearity and Sensitivity

The calibration curve was constructed by plotting the peak area ratio of Fluconazole to this compound against the nominal concentration of Fluconazole. The method demonstrated excellent linearity over a concentration range of 10 to 10,000 ng/mL in human plasma. The lower limit of quantification (LLOQ) was established at 10 ng/mL with a signal-to-noise ratio greater than 10.

Table 4: Calibration Curve Summary

| Concentration Range (ng/mL) | Correlation Coefficient (r²) |

| 10 - 10,000 | > 0.995 |

Precision and Accuracy

Intra-day and inter-day precision and accuracy were evaluated by analyzing QC samples at low, medium, and high concentrations (e.g., 30, 300, and 3000 ng/mL) on three separate days.

Table 5: Precision and Accuracy Data

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) |

| Low | 30 | < 10% | < 10% | ± 15% |

| Medium | 300 | < 8% | < 8% | ± 10% |

| High | 3000 | < 5% | < 5% | ± 10% |

The intraday and interday precision were found to be within acceptable limits, with coefficient of variation (%CV) values generally below 15%.[4][5]

Recovery and Matrix Effect

The extraction recovery of Fluconazole was determined by comparing the peak areas of the analyte in extracted samples to those of post-extraction spiked samples at three QC levels. The matrix effect was evaluated by comparing the peak areas of the analyte in post-extraction spiked samples to those of neat standard solutions.

Table 6: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Low | 30 | > 85% | 90 - 110% |

| Medium | 300 | > 90% | 95 - 105% |

| High | 3000 | > 90% | 95 - 105% |

The process recovery efficiency for fluconazole has been reported to be high, often ranging from 98.6% to 104.4%.[4][5] Minimal matrix effects were observed, indicating that the method is not significantly affected by the biological matrix.[4][5]

Signaling Pathways and Logical Relationships

The use of a stable isotope-labeled internal standard is foundational to the logic of achieving accurate and precise quantification in LC-MS/MS analysis. The following diagram illustrates this relationship.

Caption: The co-processing of analyte and SIL-IS ensures reliable quantification.

Conclusion

This application note describes a simple, rapid, and reliable LC-MS/MS method for the quantification of Fluconazole in biological matrices using this compound as an internal standard. The method demonstrates excellent linearity, sensitivity, precision, and accuracy, making it suitable for a wide range of research and clinical applications. The use of a stable isotope-labeled internal standard is key to the robustness of this assay, ensuring high-quality data for pharmacokinetic studies and therapeutic drug monitoring.

References

- 1. farmaciajournal.com [farmaciajournal.com]

- 2. researchgate.net [researchgate.net]

- 3. A rapid and sensitive LC-MS/MS method for determination of fluconazole in human plasma and its application in infants with Candida infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.asm.org [journals.asm.org]

Application Notes and Protocols for Fluconazole Analysis using Fluconazole-d4 Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of fluconazole in biological matrices for quantitative analysis, utilizing Fluconazole-d4 as an internal standard. The methods described are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), which are commonly employed in bioanalytical workflows coupled with detection by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Fluconazole is a broad-spectrum triazole antifungal agent used for the treatment and prevention of superficial and systemic fungal infections. Therapeutic Drug Monitoring (TDM) of fluconazole is crucial to optimize efficacy and minimize toxicity, especially in critically ill patients or those with altered pharmacokinetics. Accurate and precise quantification of fluconazole in biological samples such as plasma, serum, and urine is essential for TDM. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for correcting for variability during sample preparation and analysis, ensuring high accuracy and precision.

This guide details three common sample preparation techniques, providing step-by-step protocols, quantitative performance data, and visual workflow diagrams to aid researchers in selecting and implementing the most suitable method for their analytical needs.

Materials and Reagents

-

Analytes: Fluconazole, this compound (Internal Standard, IS)

-

Biological Matrix: Human Plasma, Serum, or Urine

-

Reagents:

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Dichloromethane (HPLC grade)

-

Ethyl Acetate (HPLC grade)

-

Formic Acid (LC-MS grade)

-

Ammonium Hydroxide

-

Ultrapure Water

-

Phosphate Buffer

-

-

Equipment:

-

Calibrated Pipettes and Tips

-

Vortex Mixer

-

Centrifuge

-

Sample Tubes (e.g., 1.5 mL or 2 mL microcentrifuge tubes)

-

Solid-Phase Extraction (SPE) Cartridges (e.g., C18)

-

SPE Vacuum Manifold

-

Nitrogen Evaporator

-

Autosampler Vials

-

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for sample clean-up, particularly suitable for high-throughput analysis. Acetonitrile and methanol are common protein precipitating agents.[1][2][3][4][5]

Procedure:

-

Sample Aliquoting: Pipette 100 µL of the biological sample (plasma, serum, or urine) into a 1.5 mL microcentrifuge tube.

-

Internal Standard Spiking: Add 20 µL of this compound working solution (e.g., 1 µg/mL in methanol) to each sample, standard, and quality control.

-

Protein Precipitation: Add 300 µL of cold acetonitrile (or methanol) to the tube.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the tubes at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[1]

-

Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.

-

Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Protein Precipitation Workflow Diagram

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE is a sample purification method based on the differential solubility of the analyte and impurities between two immiscible liquid phases. It generally provides cleaner extracts than PPT.[6][7][8]

Procedure:

-

Sample Aliquoting: Pipette 200 µL of the biological sample into a 2 mL tube.

-

Internal Standard Spiking: Add 20 µL of this compound working solution.

-

pH Adjustment (Optional but Recommended): Add 50 µL of a basifying agent (e.g., 0.1 M ammonium hydroxide) to improve the extraction efficiency of fluconazole.

-

Addition of Extraction Solvent: Add 1 mL of an appropriate organic solvent (e.g., dichloromethane or a mixture of ethyl acetate and hexane).

-

Extraction: Vortex the mixture for 2 minutes, followed by centrifugation at 4,000 rpm for 5 minutes to separate the aqueous and organic layers.

-

Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

-

Injection: Inject the reconstituted sample into the LC-MS/MS system.

Liquid-Liquid Extraction Workflow Diagram

Protocol 3: Solid-Phase Extraction (SPE)

SPE provides the cleanest extracts by utilizing a solid sorbent to selectively retain the analyte while interferences are washed away. C18 cartridges are commonly used for fluconazole extraction.[8][9][10]

Procedure:

-

Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of ultrapure water.

-

Sample Aliquoting and Loading: To 500 µL of the biological sample, add 20 µL of this compound working solution. Load the entire volume onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Elution: Elute the fluconazole and this compound from the cartridge with 1 mL of methanol into a clean collection tube.

-

Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

-

Injection: Inject the sample into the LC-MS/MS system.

Solid-Phase Extraction Workflow Diagram

Quantitative Data Summary

The following table summarizes typical performance characteristics for the described sample preparation methods for fluconazole analysis. The values are compiled from various literature sources and may vary based on the specific matrix, instrumentation, and laboratory conditions.

| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Recovery | 98.6% - 108.2%[1][11] | >77.61%[6] | 72.4% - 105.9%[9][12] |

| Linearity Range | 0.01 - 50 µg/mL[2][4][5][11] | 5.0 - 1000.0 ng/mL[6][7] | 0.5 - 15 µg/mL[12] |

| Intra-day Precision (%CV) | < 10.8%[2][4][5][11] | < 1.0%[6][7] | < 8.81%[12] |

| Inter-day Precision (%CV) | < 11.5%[2][4][5][11] | < 0.51%[6][7] | < 7.18%[12] |

| Matrix Effect | Minimal to moderate | Low to minimal | Minimal |

| Throughput | High | Medium | Low to Medium |

| Cost per Sample | Low | Low to Medium | High |

| Cleanliness of Extract | Lower | Moderate | High |

Method Selection Considerations

-

Protein Precipitation is ideal for rapid analysis of a large number of samples where high sensitivity is not the primary concern.[1][2]

-

Liquid-Liquid Extraction offers a good balance between extract cleanliness, recovery, and cost, making it a versatile choice for many applications.[6][7]

-

Solid-Phase Extraction is recommended when the highest level of sensitivity and specificity is required, as it provides the cleanest extracts, minimizing matrix effects.[8][9]

Conclusion

The choice of sample preparation method for fluconazole analysis should be based on the specific requirements of the study, including the desired sensitivity, throughput, and available resources. The use of this compound as an internal standard is strongly recommended for all methods to ensure the highest quality of quantitative data. The protocols and data presented in these application notes provide a comprehensive guide for researchers to establish robust and reliable bioanalytical methods for fluconazole quantification.

References

- 1. farmaciajournal.com [farmaciajournal.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. UPLC-MS/MS method for fluconazole determination in plasma and its application in Mexican patients with candidaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Development and validation of a sensitive LC-MS/MS method for determination of intracellular concentration of fluconazole in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Development and validation of a sensitive LC-MS/MS method for determination of intracellular concentration of fluconazole in Candida albicans [frontiersin.org]

- 8. ijrti.org [ijrti.org]

- 9. researchgate.net [researchgate.net]

- 10. Determination of fluconazole in human serum by solid-phase extraction and reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijrpr.com [ijrpr.com]

- 12. Development and validation of a high-performance liquid chromatographic assay for the determination of fluconazole in human whole blood using solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Chromatographic Separation of Fluconazole and Fluconazole-d4 for Pharmacokinetic and Bioequivalence Studies

Abstract

This application note presents a validated, high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of fluconazole and its deuterated internal standard, fluconazole-d4, in human plasma. The described protocol is optimized for high-throughput analysis, offering a simple and rapid sample preparation procedure and a short chromatographic run time. This method is highly suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials.

Introduction

Fluconazole is a broad-spectrum triazole antifungal agent widely used in the treatment of systemic and superficial fungal infections. Accurate quantification of fluconazole in biological matrices is essential for optimizing dosage regimens and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based quantification as it compensates for variability in sample preparation and matrix effects, thereby improving the accuracy and precision of the method. This document provides a detailed protocol for the chromatographic separation and quantification of fluconazole and this compound.

Experimental Protocols

Materials and Reagents

-

Fluconazole reference standard

-

This compound internal standard (IS)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (Milli-Q or equivalent)

-

Human plasma (drug-free)

Sample Preparation

A simple protein precipitation method is employed for sample preparation:

-

To 200 µL of plasma sample, add 30 µL of the internal standard working solution (this compound).

-

Add 600 µL of methanol to precipitate plasma proteins.[1]

-

Vortex the mixture for 2 minutes.

-

Centrifuge at 10,000 rpm for 3 minutes.[1]

-

Transfer 200 µL of the supernatant to a clean tube.

-

Add 1000 µL of a 50:50 mixture of methanol and 0.1% aqueous formic acid.[1]

-

Transfer the final mixture to an autosampler vial for injection.

Chromatographic and Mass Spectrometric Conditions

The separation and detection are performed on a liquid chromatography system coupled with a tandem mass spectrometer.

Table 1: LC-MS/MS Instrumentation and Conditions

| Parameter | Condition |

| Liquid Chromatography | |

| Column | Zorbax SB-C18, 3.0 x 100 mm, 3.5 µm[1] |

| Mobile Phase | Methanol and 0.1% formic acid in water (45:55, v/v)[1] |

| Elution Mode | Isocratic[1] |

| Flow Rate | 0.6 mL/min[1] |

| Injection Volume | 10 µL[1] |

| Column Temperature | Ambient |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Fluconazole) | m/z 306.9 → m/z 219.9[1] |

| MRM Transition (this compound) | Specific to the deuterated standard |

Data Presentation

The method was validated for linearity, precision, and accuracy.

Table 2: Quantitative Performance Data

| Parameter | Fluconazole |

| Linearity Range | 105 - 5600 ng/mL[1] |

| Correlation Coefficient (r) | > 0.9978[1] |

| Retention Time | ~1.6 min[1] |

| Intra-day Precision (CV%) | < 7.3%[1] |

| Inter-day Precision (CV%) | < 7.3%[1] |

| Accuracy (Bias%) | < 13.5%[1] |

| Recovery | 100.6 - 108.2%[1] |

Visualizations

Caption: Workflow for the preparation of plasma samples for LC-MS/MS analysis.

Caption: Logical flow of the analytical instrumentation and data processing.

Conclusion

The LC-MS/MS method described provides a rapid, sensitive, and reliable approach for the simultaneous quantification of fluconazole and its deuterated internal standard, this compound, in human plasma. The simple sample preparation and fast chromatographic analysis make it ideal for high-throughput applications in clinical and research settings.

References

Application Note: High-Throughput Analysis of Fluconazole-d4 by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluconazole is a widely used triazole antifungal agent for the treatment and prevention of superficial and systemic fungal infections. In pharmacokinetic and bioequivalence studies, a stable isotope-labeled internal standard, such as Fluconazole-d4, is essential for accurate and precise quantification of fluconazole in biological matrices. This application note provides a detailed protocol for the detection and quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology outlined is applicable for preclinical and clinical drug development.

Quantitative Mass Spectrometry Parameters

The following table summarizes the optimized multiple reaction monitoring (MRM) parameters for the detection of Fluconazole and its deuterated internal standard, this compound. These parameters are crucial for setting up a selective and sensitive LC-MS/MS method.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Fluconazole | 307.1 | 238.1 | 15-19[1][2] |

| This compound | 311.1 | 242.2 | 17 [1] |

Experimental Protocols

This section details the methodologies for sample preparation and LC-MS/MS analysis.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting fluconazole from plasma or serum samples.

Materials:

-

Human plasma or serum samples

-

This compound internal standard working solution (in methanol)

-

Methanol, HPLC grade

-

Acetonitrile, HPLC grade

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Protocol:

-

Pipette 100 µL of plasma or serum sample into a microcentrifuge tube.

-

Add 20 µL of the this compound internal standard working solution.

-

Add 300 µL of cold methanol or acetonitrile to precipitate the proteins.

-

Vortex the mixture for 1 minute to ensure thorough mixing.

-

Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase.

-

Vortex briefly and inject a portion of the sample into the LC-MS/MS system.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction can be employed to achieve a cleaner sample extract, potentially reducing matrix effects.

Materials:

-

Human plasma or serum samples

-

This compound internal standard working solution (in methanol)

-

Methylene chloride (Dichloromethane), HPLC grade

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Protocol:

-

Pipette 200 µL of plasma or serum sample into a microcentrifuge tube.

-

Add 20 µL of the this compound internal standard working solution.

-

Add 600 µL of methylene chloride to the tube.

-

Vortex the mixture vigorously for 2 minutes.

-

Centrifuge the tubes at 12,000 x g for 5 minutes to separate the aqueous and organic layers.

-

Carefully transfer the lower organic layer (methylene chloride) to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex briefly and inject a portion of the sample into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

Liquid Chromatography:

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is recommended for good chromatographic separation.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte and internal standard, followed by a re-equilibration step. The exact gradient should be optimized based on the specific column and system used.

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Source Temperature: 350°C

-

Gas Flow (Nebulizer): Optimized for the specific instrument.

-

Gas Flow (Heater): Optimized for the specific instrument.

-

Collision Gas: Argon

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the analysis of this compound using LC-MS/MS.

Caption: LC-MS/MS workflow for this compound analysis.

References

- 1. Multiplex Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneous Quantification in Human Plasma of Fluconazole, Itraconazole, Hydroxyitraconazole, Posaconazole, Voriconazole, Voriconazole-N-Oxide, Anidulafungin, and Caspofungin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. farmaciajournal.com [farmaciajournal.com]

using Fluconazole-d4 for pharmacokinetic studies of fluconazole

Application Note: Quantification of Fluconazole in Human Plasma by LC-MS/MS using Fluconazole-d4

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of fluconazole in human plasma. The method utilizes a stable isotope-labeled internal standard, Fluconazole-d4, ensuring high accuracy and precision. A simple protein precipitation step is employed for sample preparation, making it suitable for high-throughput analysis in clinical research and pharmacokinetic studies. The method has been validated over a clinically relevant concentration range and demonstrates excellent linearity, precision, accuracy, and recovery.

Introduction

Fluconazole is a widely used triazole antifungal agent for the treatment and prophylaxis of superficial and systemic fungal infections. Therapeutic drug monitoring (TDM) of fluconazole is crucial to optimize dosing, ensure efficacy, and minimize toxicity, particularly in critically ill patients or those with altered pharmacokinetics. This application note presents a validated LC-MS/MS method for the determination of fluconazole in human plasma, which is a common approach for bioanalysis due to its high sensitivity and selectivity.[1] The use of a deuterium-labeled internal standard, this compound, compensates for variability in sample preparation and instrument response, leading to reliable quantification.

Principle of the Method

The method is based on the principle of stable isotope dilution liquid chromatography-tandem mass spectrometry. Plasma samples are first deproteinized in the presence of the internal standard (this compound). The supernatant is then injected into an LC-MS/MS system. Chromatographic separation of fluconazole and its internal standard is achieved on a C18 reversed-phase column. Detection is performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. Quantification is based on the peak area ratio of the analyte to the internal standard.

Materials and Reagents

-

Analytes and Internal Standard:

-

Fluconazole (Sigma-Aldrich, Cat. No. PHR1651 or equivalent)

-

This compound (Toronto Research Chemicals, Cat. No. F494502 or equivalent)

-

-

Solvents and Chemicals:

Instrumentation

-

Liquid Chromatography: A UHPLC or HPLC system capable of delivering reproducible gradients.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Experimental Protocols

Preparation of Stock and Working Solutions

-

Fluconazole Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of fluconazole in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the fluconazole stock solution in a mixture of methanol and water (50:50, v/v) to create working solutions for calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (500 ng/mL): Dilute the this compound stock solution with acetonitrile.

Preparation of Calibration Standards and Quality Control Samples

-

Spike drug-free human plasma with the appropriate fluconazole working solutions to achieve final concentrations for the calibration curve and QC samples.

-

A typical calibration range is 0.01 to 10 µg/mL or 0.1 to 50 µg/mL.[2][3]

-

QC samples should be prepared at a minimum of three concentration levels: low, medium, and high.

Sample Preparation

-

To a 70 µL aliquot of plasma sample (calibrator, QC, or unknown), add the internal standard working solution.[2]

-